molecular formula C11H10N2O B2886931 2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde CAS No. 176308-10-4

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Cat. No. B2886931
CAS RN: 176308-10-4
M. Wt: 186.214
InChI Key: XKKWHEKWEUKGNH-UHFFFAOYSA-N
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Description

“2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 176308-10-4 . It has a molecular weight of 186.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde” is 1S/C11H10N2O/c14-7-9-10-3-1-2-6-13(10)12-11(9)8-4-5-8/h1-3,6-8H,4-5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model .

Scientific Research Applications

Synthesis of Pyrazolo[4,3-c]pyridines

In 2011, Vilkauskaitė et al. utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes in Sonogashira-type cross-coupling reactions, providing a foundation for the synthesis of pyrazolo[4,3-c]pyridines. This process involved microwave-assisted treatment with tert-butylamine and subsequent cyclization to produce 1-phenylpyrazolo[4,3-c]pyridines and their oxides. This method highlights a straightforward approach to synthesizing complex pyrazolo[4,3-c]pyridine structures (Vilkauskaitė, Šačkus, & Holzer, 2011).

Formation of Pyrazolo[3,4-b]quinolines

Jachak et al. (2006) demonstrated the Friedlander condensation of 5-aminopyrazole-4-carbaldehydes with various compounds, including cyclopentanone and N-benzyl-4-piperidone, leading to the formation of cyclopenta[b]pyrazolo[4,3-e]pyridines, pyrazolo[3,4-b][1,6]naphthyridines, and benzo[h]pyrazolo[3,4-b]quinolines. This research offers a convenient route for synthesizing a diverse array of pyrazolo[3,4-b]quinoline derivatives (Jachak, Avhale, Medhane, & Toche, 2006).

Development of Pyrazolo[3,4-e]pyridines

Yakovenko et al. in 2019 explored the use of N-Boc-4-aminopyrazole-5-carbaldehydes for the synthesis of pyrazolo[3,4-e]pyridines. The reaction with various ketones in acetic acid and pyrrolidine yielded 5-substituted pyrazolo[3,4-e]pyridines, demonstrating an efficient method for synthesizing these compounds (Yakovenko, Lukianov, Bol'but, & Vovk, 2019).

Hydrogen-Bonded Assembly in Pyrazolo[3,4-b]pyridine Derivatives

Quiroga et al. (2012) investigated the hydrogen-bonded assembly in six pyrazolo[3,4-b]pyridine derivatives. This study highlighted the diverse crystal structures formed by these compounds, contributing to our understanding of molecular interactions and assembly in such derivatives (Quiroga, Díaz, Cobo, & Glidewell, 2012).

Synthesis of Pyrazolo[3,4-d]pyrimidines

A paper by Tseng et al. (2019) details an efficient one-pot acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidine. The method involved treating 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide, highlighting a convenient approach to synthesizing pyrazolo[3,4-d]pyrimidines (Tseng, Tsai, Li, & Wong, 2019).

properties

IUPAC Name

2-cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-7-9-10-3-1-2-6-13(10)12-11(9)8-4-5-8/h1-3,6-8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKWHEKWEUKGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=CC=CC3=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde

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